

A Comparative Guide to Octyl Octanoate as a Food Additive

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Compound of Interest

Compound Name: Octyl octanoate

Cat. No.: B1197113

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of **octyl octanoate** as a food additive, offering a comparative analysis with viable alternatives. The information is intended to assist researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the selection and application of flavoring agents. All quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols for key toxicological studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Regulatory and Safety Profile of Octyl Octanoate

Octyl octanoate is a fatty acid ester used as a flavoring agent in various food products. It is recognized for its fruity and floral aroma. The safety of **octyl octanoate** for its intended use in food has been evaluated by international regulatory bodies.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **octyl octanoate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1][2]. Similarly, in the United States, **octyl octanoate** is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance (FEMA Number: 2811)[3]. It is also included in the Code of Federal Regulations (CFR) Title 21, Part 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption[4].

While a specific Acceptable Daily Intake (ADI) or No-Observed-Adverse-Effect-Level (NOAEL) for **octyl octanoate** is not explicitly stated in the readily available literature, the consensus from regulatory bodies indicates a high margin of safety at typical use levels.

Comparison with Alternative Flavoring Agents

Several other alkyl octanoates are used as flavoring agents and can be considered alternatives to **octyl octanoate**. This section compares the safety and regulatory status of ethyl octanoate, hexyl octanoate, and nonyl octanoate.

Table 1: Comparison of Regulatory and Safety Information for **Octyl Octanoate** and Alternatives

Feature	Octyl Octanoate	Ethyl Octanoate	Hexyl Octanoate	Nonyl Octanoate
FEMA GRAS Number	2811[3]	2449[5]	2575[6]	2790[7][8]
JECFA Evaluation	No safety concern at current levels of intake[1][2]	No safety concern at current levels of intake[5][9]	No safety concern at current levels of intake[6]	No safety concern at current levels of intake[7][10]
US FDA Regulation	21 CFR 172.515[4]	21 CFR 172.515[5]	21 CFR 172.515[6]	21 CFR 172.515[7]
Oral LD50 (Rat)	Not readily available	25.96 g/kg[9]	Not readily available	Not readily available
Genotoxicity	No significant concerns reported.	Negative in Ames test and chromosomal aberration test[9].	Not expected to be genotoxic[11].	No significant concerns reported.

Experimental Protocols for Key Toxicological Studies

To ensure the safety of food additives, rigorous toxicological studies are conducted. The following are detailed methodologies for two key experiments commonly cited in safety assessments.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study provides information on the potential adverse effects of a substance following prolonged and repeated oral exposure.

- **Test System:** Typically, Wistar or Sprague-Dawley rats are used. At the start of the study, the animals are young and healthy, usually 5-6 weeks old.
- **Group Size:** At least 10 male and 10 female animals per dose group.
- **Dosage:** At least three dose levels are used, plus a control group. The highest dose is selected to induce some toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity. A limit test at 1000 mg/kg body weight/day may be performed if no effects are expected.
- **Administration:** The test substance is administered orally, typically by gavage, or mixed in the diet or drinking water, seven days a week for 90 days.
- **Observations:**
 - **Clinical Signs:** Animals are observed daily for any signs of toxicity.
 - **Body Weight and Food/Water Consumption:** Recorded weekly.
 - **Hematology and Clinical Biochemistry:** Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.
 - **Ophthalmological Examination:** Conducted before the start and at the end of the study.
 - **Pathology:** At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.

In Vitro Mammalian Cell Gene Mutation Test (Based on OECD Guideline 476)

This test is used to detect gene mutations induced by chemical substances in cultured mammalian cells.

- **Test System:** Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or mouse lymphoma (L5178Y) cells.
- **Method:** The assay often utilizes the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus.
- **Procedure:**
 - **Treatment:** Cell cultures are exposed to the test substance, both with and without an external metabolic activation system (e.g., a liver S9 fraction), for a defined period (typically 3-6 hours).
 - **Expression Period:** After treatment, the cells are cultured in a growth medium for a period to allow for the expression of any induced mutations (typically 7-9 days).
 - **Mutant Selection:** The cells are then cultured in a selective medium containing a cytotoxic agent, such as 6-thioguanine (for the HPRT assay). Normal cells will be killed by the selective agent, while mutant cells that have lost the function of the target gene will survive and form colonies.
 - **Data Analysis:** The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of surviving cells.

Visualizing Biological and Experimental Processes

Metabolic Pathway of Octyl Octanoate

Octyl octanoate, being an ester of a fatty acid and a fatty alcohol, is expected to be hydrolyzed in the body into its constituent parts: octanoic acid (a fatty acid) and octanol (a fatty alcohol). These are then further metabolized through normal fatty acid and alcohol metabolic pathways.

Caption: Predicted metabolic pathway of **octyl octanoate**.

Experimental Workflow for a 90-Day Oral Toxicity Study

The following diagram illustrates the key stages of a 90-day repeated dose oral toxicity study.

Caption: Workflow of a 90-day oral toxicity study.

Logical Relationship of Food Additive Safety Assessment

The safety assessment of a food additive is a multi-faceted process involving various data points that contribute to the final regulatory decision.

Caption: Key elements of a food additive safety assessment.

Conclusion

Based on the available scientific evidence and the evaluations by reputable international bodies, **octyl octanoate** is considered safe for its intended use as a flavoring agent in food. Its toxicological profile, along with that of similar alkyl octanoates, demonstrates a low level of concern at current consumption levels. The detailed experimental protocols and visualized pathways provided in this guide offer a robust framework for understanding the validation process of food additives like **octyl octanoate**. Researchers and professionals can confidently use this information to support their own assessments and product development endeavors.

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